molecular formula C17H21NO3S B1630295 (S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide CAS No. 627534-43-4

(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide

Cat. No.: B1630295
CAS No.: 627534-43-4
M. Wt: 319.4 g/mol
InChI Key: ZTVQXNICBNVQJO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide is a chiral sulfonamide compound It is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a propyl chain, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzenesulfonyl chloride and (S)-2-hydroxy-2-methyl-1-phenyl-propylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is cooled to 0°C to control the exothermic nature of the reaction.

    Coupling Reaction: The 4-methylbenzenesulfonyl chloride is added dropwise to a solution of (S)-2-hydroxy-2-methyl-1-phenyl-propylamine in the presence of a base such as triethylamine. The reaction is allowed to proceed at room temperature for several hours.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction parameters.

    Efficient Purification: Implementing efficient purification techniques such as continuous chromatography to handle large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at reflux temperature.

    Substitution: TsCl in pyridine at 0°C.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the corresponding tosylate or mesylate derivative.

Scientific Research Applications

(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.

Uniqueness

(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide is unique due to its chiral nature and the presence of both hydroxy and sulfonamide functional groups, which confer specific reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

N-[(1S)-2-hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-13-9-11-15(12-10-13)22(20,21)18-16(17(2,3)19)14-7-5-4-6-8-14/h4-12,16,18-19H,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVQXNICBNVQJO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650265
Record name N-[(1S)-2-Hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627534-43-4
Record name N-[(1S)-2-Hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.